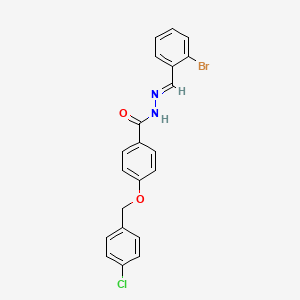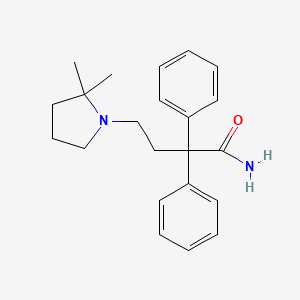![molecular formula C17H14N2S2 B12011170 methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate CAS No. 387361-60-6](/img/structure/B12011170.png)
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a chemical compound known for its unique structure and properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a carbamodithioate group, which is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-[(E)-phenylmethylideneamino]carbamodithioate
- Methyl N-[(E)-naphthylmethylideneamino]carbamodithioate
- Methyl N-[(E)-pyridylmethylideneamino]carbamodithioate
Uniqueness
Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is unique due to its anthracene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological or chemical targets are required.
Eigenschaften
CAS-Nummer |
387361-60-6 |
|---|---|
Molekularformel |
C17H14N2S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate |
InChI |
InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+ |
InChI-Schlüssel |
FGPVCCRUCXLQHK-WOJGMQOQSA-N |
Isomerische SMILES |
CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Kanonische SMILES |
CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)


![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)
